molecular formula C14H13N3O B8491560 (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol

(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No.: B8491560
M. Wt: 239.27 g/mol
InChI Key: GLBOUFQHLBAOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The compound’s structure consists of a benzimidazole ring with an amino group at the 2-position, a phenyl group at the 1-position, and a hydroxymethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions . Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents. The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

(2-amino-1-phenylbenzimidazol-5-yl)methanol

InChI

InChI=1S/C14H13N3O/c15-14-16-12-8-10(9-18)6-7-13(12)17(14)11-4-2-1-3-5-11/h1-8,18H,9H2,(H2,15,16)

InChI Key

GLBOUFQHLBAOOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)CO)N=C2N

Origin of Product

United States

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